molecular formula C8H6ClN3 B1355558 6-Chloro-1,8-naphthyridin-2-amine CAS No. 64874-37-9

6-Chloro-1,8-naphthyridin-2-amine

Cat. No.: B1355558
CAS No.: 64874-37-9
M. Wt: 179.6 g/mol
InChI Key: TUTNMAMRFFNROU-UHFFFAOYSA-N
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Description

6-Chloro-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C8H6ClN3. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Biochemical Analysis

Biochemical Properties

6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their structure and function . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of nucleotides and amino acids . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the synthesis and degradation of biomolecules, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . Additionally, this compound can be sequestered in organelles, affecting its overall distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Its presence in other organelles, such as mitochondria, can influence metabolic processes and cellular energy production .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTNMAMRFFNROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493123
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64874-37-9
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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